Luvangetin

Beschreibung

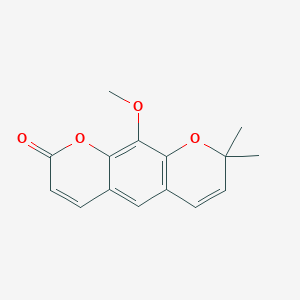

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPWCJWXFYYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197485 | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-92-1 | |

| Record name | Luvangetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Luvangetin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Rutaceae and Apiaceae families. Its distribution within these families is not uniform, with certain genera and species exhibiting higher concentrations. The presence and quantity of this compound can also vary significantly between different parts of the same plant.

Distribution in Plant Families

-

Rutaceae: This family is a rich source of coumarins, including this compound. Notable genera containing this compound include Aegle, Zanthoxylum, and Murraya.[1][2][3][4]

-

Apiaceae: While more commonly known for furanocoumarins, some members of the Apiaceae family also produce pyranocoumarins like this compound.[5]

-

Ranunculaceae: this compound has also been detected in the genus Eranthis within this family.[6]

Quantitative Distribution of this compound

The concentration of this compound varies considerably depending on the plant species and the specific organ. The following tables summarize the available quantitative data.

Table 1: this compound Content in Aegle marmelos (Bael) [7]

| Plant Part | This compound Content (% by weight) |

| Fruit Pulp | 1.78 ± 0.11 |

| Leaf | Not Reported |

| Seed | Not Reported |

| Shell | Not Reported |

Table 2: this compound Yield from Zanthoxylum ailanthoides [8]

| Plant Part | Extraction Method | Yield of this compound |

| Stem Bark | Centrifugal Partition Chromatography | 20.6 mg from 500 mg of petroleum ether extract |

Experimental Protocols

The successful isolation and quantification of this compound require carefully optimized experimental procedures. This section outlines detailed methodologies for extraction, isolation, and analytical determination.

Extraction of this compound

The choice of extraction method and solvent is critical for maximizing the yield of this compound from plant material.

2.1.1. Maceration Protocol [9]

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a coarse powder.

-

Extraction: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., ethanol, methanol, or acetone) in a 1:10 (w/v) ratio.[10]

-

Incubation: Allow the mixture to stand for 3-7 days at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.1.2. Soxhlet Extraction Protocol [9][11]

-

Sample Preparation: Prepare the plant material as described for maceration.

-

Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Extraction: Add the extraction solvent (e.g., ethanol or hexane) to the distilling flask. Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Cycling: The chamber containing the plant material will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. This cycle is repeated multiple times.

-

Concentration: After a sufficient number of cycles (typically 6-8 hours), concentrate the extract using a rotary evaporator.

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

2.2.1. Centrifugal Partition Chromatography (CPC) Protocol [8]

-

Sample Preparation: Dissolve the crude extract (e.g., the petroleum ether fraction of an ethanol extract) in the two-phase solvent system.

-

Solvent System: A recommended two-phase solvent system is n-hexane-ethyl acetate-methanol-water (2:2:2:1, v/v).[8]

-

CPC Operation:

-

Fill the CPC column with the stationary phase (the denser phase of the solvent system).

-

Set the rotational speed of the centrifuge.

-

Pump the mobile phase (the less dense phase) through the column until hydrodynamic equilibrium is reached.

-

Inject the sample solution.

-

Elute with the mobile phase and collect fractions.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Purification: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC

HPLC is a precise and reliable method for the quantitative analysis of this compound.

2.3.1. HPLC Method Protocol [7][12]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid). The exact ratio and gradient program should be optimized for the specific column and system.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor the eluent at the maximum absorbance wavelength of this compound (around 330 nm).

-

Column Temperature: Maintain at a constant temperature, e.g., 25°C.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Structural Elucidation of this compound

The identity of the isolated this compound should be confirmed using spectroscopic methods.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][13]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Further structural confirmation can be obtained using 2D NMR experiments such as COSY, HSQC, and HMBC.

-

Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound.

2.4.2. Mass Spectrometry (MS) [8][13]

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent and introduce it into the mass spectrometer (e.g., via direct infusion or coupled with an LC system).

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation pattern can provide further structural information.

Biosynthesis of this compound

This compound belongs to the class of pyranocoumarins, which are synthesized in plants via the phenylpropanoid pathway. The key steps involve the formation of a coumarin core followed by prenylation and cyclization to form the pyran ring.[14][15]

Caption: Biosynthetic pathway of pyranocoumarins, including this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the extraction, isolation, and analysis of this compound.

Caption: General workflow for the extraction of this compound.

Caption: Workflow for the isolation, quantification, and characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Extraction of lutein from Marigold flower petals – Experimental kinetics and modelling | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]

- 7. scienggj.org [scienggj.org]

- 8. researchgate.net [researchgate.net]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

An In-depth Technical Guide to the Luvangetin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a linear pyranocoumarin found in various plant species, particularly within the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the general phenylpropanoid pathway and culminating in the formation of this compound. We detail the key enzymatic steps, intermediate compounds, and the classes of enzymes involved, including prenyltransferases, cytochrome P450 monooxygenases, and O-methyltransferases. This guide also includes available quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the core biochemical processes and experimental workflows.

Introduction

This compound is a specialized metabolite belonging to the pyranocoumarin class of compounds.[1] These molecules are characterized by a coumarin core fused to a pyran ring. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. This guide will delineate the known and putative steps in the conversion of primary metabolites into the complex structure of this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Coumarin Core: Synthesis of umbelliferone, the central precursor for many coumarins.

-

Prenylation of the Coumarin Core: The key branching step that directs biosynthesis towards pyranocoumarins.

-

Formation of the Pyran Ring and Final Modification: Cyclization and methylation reactions to yield this compound.

Stage 1: Biosynthesis of Umbelliferone

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes of the general phenylpropanoid pathway:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

p-Coumaroyl-CoA then undergoes ortho-hydroxylation at the C2 position, a reaction catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , to form 2,4-dihydroxycinnamoyl-CoA. This intermediate can then spontaneously cyclize to form umbelliferone (7-hydroxycoumarin), the foundational coumarin precursor for this compound biosynthesis.

Stage 2: C8-Prenylation of Umbelliferone to form Osthenol

The crucial branching point in the biosynthesis of linear pyranocoumarins is the prenylation of umbelliferone. This reaction involves the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the umbelliferone ring. This specific prenylation is catalyzed by a coumarin-specific C8-prenyltransferase (PT) , yielding osthenol .[2] The prenylation at the C8 position is what defines the subsequent formation of a linear pyranocoumarin structure.

Stage 3: Conversion of Osthenol to this compound

The final steps in this compound biosynthesis involve the formation of the pyran ring and a subsequent methylation event.

-

Pyran Ring Formation (Cyclization): Osthenol undergoes an intramolecular cyclization to form the pyran ring. This reaction is believed to be catalyzed by a specific cytochrome P450 monooxygenase , which can be referred to as an osthenol cyclase . This enzyme facilitates the formation of a new heterocyclic ring, creating the characteristic pyranocoumarin skeleton. While the existence of such an enzyme is strongly suggested by the structures of the intermediates and final products, the specific enzyme responsible for this step in this compound biosynthesis has not yet been definitively identified and characterized in most plant species.

-

O-Methylation: The final step is the methylation of the hydroxyl group on the coumarin backbone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[3] This enzyme transfers a methyl group from SAM to the hydroxyl group of the pyranocoumarin intermediate, yielding the final product, This compound . Transcriptome analyses in Peucedanum praeruptorum have identified several OMTs that may be involved in coumarin biosynthesis.[3]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for guiding metabolic engineering strategies. However, specific kinetic data for the enzymes downstream of osthenol are largely uncharacterized in the scientific literature.

| Enzyme/Process | Substrate(s) | Product(s) | Km | Vmax | kcat | kcat/Km | Plant Source | Reference |

| Bergaptol 5-O-geranyltransferase | Bergaptol, GPP | 5-Geranyloxypsoralen | 140 µM (Bergaptol), 9 µM (GPP) | - | - | - | Citrus limon | [4] |

| Naringenin 7-O-methyltransferase (OsNOMT) | Naringenin, SAM | Sakuranetin | - | - | - | - | Oryza sativa | [5] |

Note: The data presented are for related enzymes in coumarin and flavonoid biosynthesis and are provided for comparative purposes. Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not currently available.

Experimental Protocols

Metabolite Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound and its precursors from plant material.

4.1.1. Sample Preparation and Extraction

-

Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a commercially available coumarin not present in the plant).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in a water bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS/MS analysis.[6]

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds of varying polarity.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions for this compound and Precursors (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Umbelliferone | 163.0 | 107.0 | 25 |

| Osthenol | 231.1 | 189.1 | 20 |

| This compound | 259.1 | 203.1 | 22 |

| Internal Standard | [M+H]+ | Fragment ion | Optimized |

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

Heterologous Expression and in vitro Assay of a Putative Osthenol Cyclase (Cytochrome P450)

This protocol outlines the general steps for expressing a candidate plant P450 in yeast and assaying its activity.

4.2.1. Heterologous Expression in Saccharomyces cerevisiae

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate osthenol cyclase gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

-

Expression Induction: Grow the transformed yeast in selective media to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an ice-cold extraction buffer containing a protease inhibitor cocktail. Lyse the cells using glass beads or a French press. Centrifuge the lysate at a low speed to remove cell debris. The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450 enzyme. Resuspend the microsomal pellet in a storage buffer.[7]

4.2.2. In vitro Enzyme Assay

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Microsomal protein (10-50 µg)

-

1 mM NADPH

-

100 µM Osthenol (dissolved in DMSO, final DMSO concentration <1%)

-

-

Initiate Reaction: Start the reaction by adding NADPH and incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate layer containing the products. Repeat the extraction twice.

-

Analysis: Pool the ethyl acetate fractions, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis to identify the cyclized product.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often induced by various environmental stimuli, such as UV radiation, pathogen attack, or treatment with elicitors like methyl jasmonate.[8] Transcriptome analysis of plants under these conditions can be a powerful tool to identify candidate genes involved in the this compound pathway. Co-expression analysis, where the expression patterns of unknown genes are correlated with those of known pathway genes, can help to identify novel enzymes and regulatory factors.[7]

Future Perspectives and Conclusion

While the general outline of the this compound biosynthetic pathway is understood, significant gaps in our knowledge remain. The definitive identification and characterization of the specific osthenol cyclase and O-methyltransferase are critical next steps. The elucidation of the complete enzymatic machinery will pave the way for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae or in planta to enhance the production of this valuable pharmaceutical compound.[9] This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricacies of this compound biosynthesis and harness its potential for drug development.

References

- 1. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 4. mdanderson.org [mdanderson.org]

- 5. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. peerj.com [peerj.com]

The Discovery, Isolation, and Characterization of Luvangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It outlines established experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its known interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secondary metabolite found in various plant species, notably in the Rutaceae (citrus) and Apiaceae families. Structurally, it is a linear pyranocoumarin distinguished by a pyran ring fused to the coumarin core. Its biological activities are a subject of ongoing research, with studies indicating its potential as a therapeutic agent. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical foundation for further investigation and application.

Physicochemical Properties

This compound presents as a solid with solubility in several organic solvents. While comprehensive quantitative solubility data is not extensively documented in publicly available literature, it is reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. It has limited solubility in water[2].

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [3] |

| Molecular Weight | 258.27 g/mol | [3] |

| IUPAC Name | 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | [3] |

| CAS Number | 483-92-1 | [3] |

| XLogP3 | 2.8 | [3] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Extraction

A common method for extracting this compound from plant material, such as the stem bark of Zanthoxylum ailanthoides, involves the following steps:

-

Maceration: The dried and powdered plant material is macerated with ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is an effective technique for the preparative separation of this compound from the enriched fraction.

-

Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water.

-

CPC Operation: The CPC instrument is filled with the stationary phase of the solvent system. The crude extract, dissolved in a small volume of the solvent mixture, is then injected. The mobile phase is pumped through the column, and the fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

-

Final Purification: Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, authoritatively assigned NMR dataset for this compound is not consistently available across all literature, the following represents a compilation of expected chemical shifts based on its structure and data from related compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the coumarin core, the protons of the pyran ring, the methoxy group, and the gem-dimethyl groups.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will display signals for all 15 carbon atoms in the this compound molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the pyran ring and its substituents.

Note: For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish correlations between protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2980-2930 | Aliphatic C-H stretch |

| ~1730-1710 | C=O stretch (α,β-unsaturated lactone) |

| ~1620, 1580, 1490 | C=C aromatic ring stretching |

| ~1270 | Aryl ether C-O stretch |

| ~1130 | Aliphatic ether C-O stretch |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the mass analysis of this compound. The fragmentation pattern provides valuable information for structural confirmation.

-

Molecular Ion: The protonated molecule [M+H]⁺ is observed at m/z 259.

-

Major Fragments: Common fragmentation pathways for flavonoids and coumarins involve the loss of small neutral molecules such as CO (28 Da) and CH₃ (15 Da) from the methoxy group. Retro-Diels-Alder (RDA) reactions in the pyran ring can also lead to characteristic fragment ions. Analysis of tandem mass spectrometry (MS/MS) data reveals key fragment ions. For instance, a fragment at m/z 244 can be attributed to the loss of a methyl group, and a fragment at m/z 229 can result from the subsequent loss of a methyl group and a carbonyl group[4][5][6].

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While specific mechanistic studies on this compound are emerging, the effects of structurally related flavonoids, such as tangeretin and luteolin, on key signaling pathways provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is often associated with the overactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some flavonoids have been shown to inhibit this pathway. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, the translocation of the active NF-κB dimer to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes.

Anticancer Activity: Modulation of MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Certain flavonoids can modulate MAPK signaling, leading to the induction of apoptosis.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The extrinsic pathway is activated by the binding of death ligands to their receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death. It is plausible that this compound, like other flavonoids, can induce apoptosis by activating components of both pathways.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has provided a consolidated resource on its discovery, isolation, and characterization. The detailed experimental protocols and compiled spectroscopic data will aid researchers in their studies of this compound. Furthermore, the exploration of its potential interactions with key signaling pathways offers a foundation for future mechanistic studies and the development of this compound-based therapeutic agents. As research progresses, a more detailed understanding of its pharmacological profile and clinical potential will undoubtedly emerge.

References

- 1. This compound | CAS:483-92-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Buy this compound (EVT-370280) | 483-92-1 [evitachem.com]

- 3. This compound | C15H14O4 | CID 343582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

An In-depth Technical Guide to the Physicochemical Properties of Luvangetin

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Luvangetin is a naturally occurring pyranocoumarin found in various plants, including those of the Aegle marmelos and Zanthoxylum species.[1][2] As a member of the coumarin family, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, making it a compound of significant interest in pharmacological research.[3][4][5][6]

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are well-established and summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₄ | [3][4][7] |

| Molecular Weight | 258.27 g/mol | [4][7] |

| IUPAC Name | 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | [4][7] |

| CAS Number | 483-92-1 | [3][4][8] |

| Canonical SMILES | CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | [4][7] |

Physical Properties

| Property | Value | Source(s) |

| Physical Description | Powder | [3] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

Solubility Profile

This compound exhibits good solubility in several organic solvents but has limited solubility in water, a common characteristic of many coumarins and flavonoids.[3] Specific quantitative solubility data (e.g., in mg/mL or g/L) is not consistently reported.

| Solvent | Solubility Description | Source(s) |

| Chloroform | Soluble | [1][9] |

| Dichloromethane | Soluble | [1][9] |

| Ethyl Acetate | Soluble | [1][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][9] |

| Acetone | Soluble | [1][9] |

| Water | Limited solubility | [3] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound and related coumarin compounds.

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using the capillary method with a melting point apparatus or a Thiele tube. This property is a crucial indicator of purity.[10][11][12]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) or attached to a thermometer with a rubber band and inserted into a Thiele tube containing a high-boiling point liquid like mineral oil.[10][11][12]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point. A narrow range (e.g., 0.5-1.5°C) typically indicates a high degree of purity.[10][12]

Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where the substance is in a liquid state, typically at reduced pressure to prevent decomposition at high temperatures. A common micro method utilizes a Thiele tube.

Protocol:

-

Sample Preparation: A small amount of this compound (a few milliliters if melted, or dissolved in a high-boiling solvent) is placed in a small fusion tube.[11][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[11]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube filled with oil.[12][13]

-

Heating and Observation: The apparatus is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary. The heat is then removed.[13]

-

Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point at the given atmospheric pressure.[12][13]

pKa Determination using UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a chromophore-containing compound like this compound can be determined by monitoring changes in its UV-Vis absorption spectrum as a function of pH.

Protocol:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) is also prepared.[14]

-

Sample Analysis: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with the same this compound concentration but different pH values.[14]

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range. Wavelengths where the absorbance of the protonated and deprotonated forms of the molecule differ significantly are identified.[14]

-

Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point which corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[14]

Solubility Determination by HPLC

The quantitative solubility of this compound in various solvents can be accurately determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Incubation: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Preparation: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

HPLC Analysis: The filtered, saturated solution is then diluted appropriately and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where this compound absorbs strongly.

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to a calibration curve prepared from standard solutions of known this compound concentrations. This concentration represents the solubility of this compound in that solvent at that temperature.

Biological Activity and Associated Pathways

This compound is known to possess anti-inflammatory properties, primarily through its ability to inhibit the production of key inflammatory mediators.[1][5][9]

Inhibition of Inflammatory Mediators

Studies have shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV2 or RAW 264.7).[5][9] This effect is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.

NF-κB Signaling Pathway

The expression of iNOS and COX-2 is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like LPS, a protein complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS and COX-2, and initiates their transcription.[16] Many flavonoids are known to exert their anti-inflammatory effects by inhibiting key steps in this pathway, often by suppressing the activity of the IKK complex.[16]

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for assessing the anti-inflammatory properties of a compound like this compound in vitro.

Caption: In-vitro workflow for evaluating this compound's anti-inflammatory activity.

References

- 1. This compound | CAS 483-92-1 | ScreenLib [screenlib.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 483-92-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 483-92-1 [smolecule.com]

- 5. This compound | Antifection | COX | Prostaglandin Receptor | TargetMol [targetmol.com]

- 6. This compound|High-Purity Reference Standard [benchchem.com]

- 7. This compound | C15H14O4 | CID 343582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. This compound | CAS:483-92-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NrF2/ARE and NF-κB pathway regulation may be the mechanism for lutein inhibition of human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. researchgate.net [researchgate.net]

Luvangetin: A Comprehensive Spectroscopic Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the coumarin family, this compound possesses a unique heterocyclic structure that gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this compound and related compounds.

Molecular Structure and Properties

-

Molecular Formula: C₁₅H₁₄O₄[1]

-

Molecular Weight: 258.27 g/mol [1]

-

IUPAC Name: 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]

-

CAS Number: 483-92-1[2]

Spectroscopic Data

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and structural elucidation of this compound. The following sections detail the key spectral features observed in NMR, MS, and IR analyses.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Collision Energy (V) | Fragment Ions (m/z) |

| LC-ESI-QTOF | 259.0965 | 20 | 259.0965, 244.0728[1] |

| LC-ESI-QTOF | 259.0965 | 40 | 229.0492, 243.0648, 183.0439, 155.0494, 128.062[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift data is not directly provided in the search results.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of natural products like this compound.

Sample Preparation

A pure sample of this compound is essential for obtaining clean and interpretable spectra. Isolation and purification can be achieved through various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified sample should be thoroughly dried to remove any residual solvents.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer. A C18 column is typically used for the separation of coumarins. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.

-

Mass Analysis: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Full scan mass spectra are acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) is performed at varying collision energies to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides a foundational understanding of the spectroscopic analysis of this compound. The presented data and protocols are intended to assist researchers in their efforts to further investigate the chemical and biological properties of this promising natural product.

References

In Vitro Screening of Luvangetin's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has emerged as a compound of significant interest in pharmacological research. Belonging to the coumarin class of secondary metabolites found in various plants, this compound is noted for its diverse biological activities. Preliminary studies suggest its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the in vitro screening methodologies to evaluate the biological activities of this compound, presenting available data and detailed experimental protocols to facilitate further research and drug development endeavors.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines is a primary area of investigation. The following sections detail the available data and a standard protocol for assessing its anticancer effects.

Quantitative Data for Anticancer Activity

Currently, specific IC50 values for this compound against a wide range of human cancer cell lines are not extensively reported in publicly available literature. The table below is structured to present such data once it becomes available through further research. For illustrative purposes, data from other coumarin derivatives are often presented in a similar format.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| Data Not Available | e.g., Breast Cancer | - | - |

| Data Not Available | e.g., Lung Cancer | - | - |

| Data Not Available | e.g., Colon Cancer | - | - |

| Data Not Available | e.g., Leukemia | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Doxorubicin (positive control)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions.

-

Include wells for a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Visualization: Apoptosis Signaling Pathway

This compound, like other coumarins, may induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. The following diagram illustrates a generalized apoptosis signaling cascade that can be investigated.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, particularly against certain bacteria.

Quantitative Data for Antimicrobial Activity

| Microorganism | Type | This compound MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive bacterium | 12.5 | Data Not Available | - |

| Staphylococcus aureus | Gram-positive bacterium | Data Not Available | - | - |

| Escherichia coli | Gram-negative bacterium | Data Not Available | - | - |

| Candida albicans | Fungus | Data Not Available | - | - |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the diluted this compound.

-

Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

Alternatively, add a viability indicator like resazurin and observe the color change, or measure the optical density (OD) at 600 nm.

-

Visualization: Antimicrobial Assay Workflow

Anti-inflammatory Activity

This compound's potential to modulate inflammatory responses can be assessed through various in vitro assays.

Quantitative Data for Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory effects of this compound is currently limited. The table below is designed to capture key metrics from relevant assays.

| Assay | Target | This compound IC50 (µM) | Positive Control (Drug) | IC50 (µM) |

| COX-1 Inhibition | Cyclooxygenase-1 | Data Not Available | e.g., Indomethacin | - |

| COX-2 Inhibition | Cyclooxygenase-2 | Data Not Available | e.g., Celecoxib | - |

| Nitric Oxide (NO) Production | iNOS | Data Not Available | e.g., L-NAME | - |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Complete DMEM medium

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

-

Inflammation Induction:

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for 24 hours.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add 100 µL of Griess Reagent to 100 µL of the supernatant in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

-

Visualization: NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial regulator of inflammation. This compound's anti-inflammatory effects may be mediated through the inhibition of this pathway.

Antioxidant Activity

The ability of this compound to scavenge free radicals is an important aspect of its biological profile.

Quantitative Data for Antioxidant Activity

Specific IC50 values for the antioxidant activity of this compound are not widely documented. The table below provides a template for recording such data.

| Assay | This compound IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH Radical Scavenging | Data Not Available | - |

| ABTS Radical Scavenging | Data Not Available | - |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

This compound

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well microplates or spectrophotometer cuvettes

Procedure:

-

Sample Preparation:

-

Prepare various concentrations of this compound in methanol or ethanol.

-

-

Reaction Mixture:

-

Add a fixed volume of the DPPH solution to each concentration of this compound.

-

Include a control with the solvent and DPPH solution.

-

-

Incubation:

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Visualization: Antioxidant Assay Workflow

Conclusion and Future Directions

This compound demonstrates a range of promising biological activities in vitro. While its antimicrobial properties have been quantified to some extent, further research is imperative to fully elucidate its anticancer, anti-inflammatory, and antioxidant potential. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for future investigations. A thorough screening of this compound against a broader panel of cancer cell lines and microbial strains, coupled with in-depth mechanistic studies of its effects on key signaling pathways, will be crucial in advancing its development as a potential therapeutic agent. The lack of extensive quantitative data highlights a significant research gap and a valuable opportunity for scientists in the field of drug discovery.

Luvangetin: An In-depth Technical Guide to its Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin found in various plant species, notably Aegle marmelos, has garnered scientific interest for its potential therapeutic properties, including its antioxidant effects.[1] This technical guide provides a comprehensive overview of the core in vitro and cellular assays used to evaluate the antioxidant capacity of this compound. It details the experimental protocols for key assays, including DPPH, ABTS, FRAP, ORAC, and the Cellular Antioxidant Activity (CAA) assay. Furthermore, this guide explores the underlying molecular mechanisms of antioxidant action, with a focus on the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses that may be modulated by flavonoids like this compound. While specific quantitative antioxidant data for pure this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate and characterize its antioxidant potential.

Introduction to this compound and its Antioxidant Potential

This compound (10-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2-one) is a flavonoid derivative recognized for its polyphenolic structure, which is often associated with antioxidant properties.[1] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the study of antioxidant compounds like this compound a significant area of research.

In Vitro Antioxidant Capacity Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of compounds. These assays are primarily based on two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used SET-based method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A blank sample containing the solvent instead of the this compound solution is used as a control.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common SET-based method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is decolorized in the presence of an antioxidant.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 10 µL of the this compound solution at different concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution in water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

-

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Assay Procedure:

-

Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is determined from the standard curve.

-

Data Presentation: The results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein stock solution and dilute it to the working concentration in a phosphate buffer (pH 7.4).

-

Prepare a fresh AAPH solution in the same buffer.

-

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the this compound solution or blank (buffer) to the wells.

-

Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-2 minutes for at least 60 minutes.

-

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

Data Presentation: The ORAC values are typically expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[2]

Experimental Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used. Cells are seeded in a 96-well black microplate and allowed to adhere.

-

Loading with DCFH-DA: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: The cells are then treated with various concentrations of this compound.

-

Induction of Oxidative Stress: Peroxyl radicals are generated by adding AAPH to the cells.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

-

Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the AAPH-induced DCF formation. The area under the fluorescence-time curve is calculated.

-

Data Presentation: The results are often expressed as quercetin equivalents (QE), where the activity of the sample is compared to that of quercetin, a potent antioxidant.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, TEAC, FRAP values) for pure this compound across the standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, CAA) is not extensively reported. Most available data pertains to the antioxidant activity of plant extracts containing this compound, which reflects the combined effect of multiple phytochemicals. Further research is required to isolate and quantify the specific antioxidant capacity of this compound.

Table 1: Summary of this compound Antioxidant Capacity Data (Hypothetical)

| Assay | Parameter | This compound Value | Reference Compound | Reference Value |

| DPPH | IC50 (µg/mL) | Data Not Available | Quercetin | ~5-15 |

| ABTS | TEAC (mmol TE/g) | Data Not Available | Trolox | 1.0 (by definition) |

| FRAP | µmol Fe(II)/g | Data Not Available | Ascorbic Acid | ~1,500-2,000 |

| ORAC | µmol TE/g | Data Not Available | Trolox | 1.0 (by definition) |

| CAA | EC50 (µM) | Data Not Available | Quercetin | ~1-10 |

Note: The reference values are approximate and can vary based on experimental conditions.

Signaling Pathways in Antioxidant Action

The antioxidant effects of many flavonoids extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[3] Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome.

Upon exposure to oxidative or electrophilic stress, or in the presence of certain bioactive compounds, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.

While the activation of the Nrf2 pathway has been demonstrated for other flavonoids like tangeretin, further studies are needed to elucidate whether this compound exerts its antioxidant effects through this crucial signaling cascade.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to cellular assays and mechanistic studies.

References

In-depth Technical Guide on the Preliminary Cytotoxic Effects of Luvangetin on Cancer Cells

Therefore, to provide a valuable and technically detailed resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and extensively studied polymethoxylated flavone, Tangeretin . The cytotoxic properties, experimental methodologies, and affected signaling pathways of Tangeretin have been well-documented and serve as a strong proxy for understanding the potential anti-cancer activities of flavonoids like Luvangetin. This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations as requested.

Preliminary Cytotoxic Effects of Tangeretin on Cancer Cells: A Technical Guide